N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-4-nitrobenzamide
Description
N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE is a complex organic compound that features a benzodiazole core, a piperidine ring, and a nitrobenzamide moiety
Properties
Molecular Formula |
C22H25N5O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C22H25N5O3/c1-15-9-11-26(12-10-15)14-21-24-19-13-17(5-8-20(19)25(21)2)23-22(28)16-3-6-18(7-4-16)27(29)30/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,28) |
InChI Key |
UNOFSFHHGARRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a benzodiazole intermediate.
Attachment of the Nitrobenzamide Moiety: This step involves the coupling of the benzodiazole-piperidine intermediate with a nitrobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The benzodiazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for its pharmacological properties.
Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Methylpiperidine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- 1-(N-Phenylcarbamoyl)-2-methylpiperidine
Uniqueness
N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzodiazole core and a nitrobenzamide moiety makes it particularly interesting for medicinal chemistry applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
